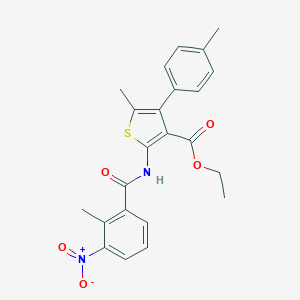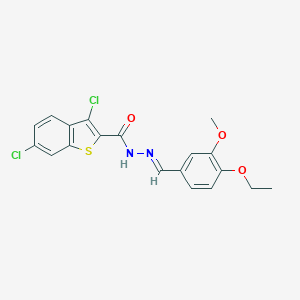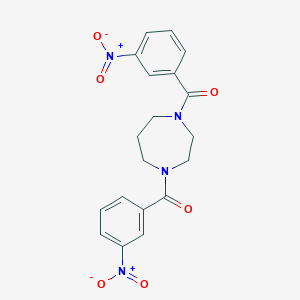
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Commonly, the synthesis starts with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as nitration, amination, and methoxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
科学的研究の応用
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C31H28N4O5 |
|---|---|
分子量 |
536.6g/mol |
IUPAC名 |
2-amino-4-(2,4-dimethoxyphenyl)-1-(2-methyl-5-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C31H28N4O5/c1-18-9-10-21(35(37)38)15-25(18)34-26-13-20(19-7-5-4-6-8-19)14-27(36)30(26)29(24(17-32)31(34)33)23-12-11-22(39-2)16-28(23)40-3/h4-12,15-16,20,29H,13-14,33H2,1-3H3 |
InChIキー |
YXSSHVKLVATSEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5 |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide](/img/structure/B445396.png)

![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B445399.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445401.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B445402.png)

![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445405.png)
![ethyl 2-({[4-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445410.png)
![[3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B445411.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B445415.png)

![N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B445417.png)

![N'-[4-(methylsulfanyl)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445421.png)
